Ethyl (4-chloro-3-fluorobenzoyl)acetate
Übersicht
Beschreibung
Ethyl (4-chloro-3-fluorobenzoyl)acetate is a chemical compound with the molecular formula C11H10ClFO3 and a molecular weight of 244.64 g/mol. It is commonly known as Chlorofluoroacetic acid ethyl ester. This compound is used as a precursor in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Ethyl (4-chloro-3-fluorobenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl (4-chloro-3-fluorobenzoyl)acetate undergoes various types of chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with diamines via C-C bond cleavage to form benzimidazoles and perimidines.
Oxidative Cross-Coupling: This compound can undergo oxidative cross-coupling reactions with indoles via dioxygen activation.
Substitution Reactions: It can also undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-chloro-3-fluorobenzoyl)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, such as benzimidazoles and perimidines, which have potential antimalarial properties.
Biology: This compound is involved in the synthesis of biologically active molecules, including antitumor agents and mineralocorticoid receptor antagonists.
Medicine: It is used in the preparation of pharmaceuticals, particularly in the synthesis of chiral building blocks for drug development.
Industry: this compound is used in the production of specialty chemicals and materials for various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl (4-chloro-3-fluorobenzoyl)acetate involves its ability to participate in various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets and pathways, such as enzymes and receptors, to exert their effects. For example, the synthesis of antitumor agents involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-chloro-3-fluorobenzoyl)acetate can be compared with other similar compounds, such as:
Ethyl (4-fluorobenzoyl)acetate: This compound has a similar structure but lacks the chlorine atom.
Ethyl (3-chlorobenzoyl)acetate: This compound has the chlorine atom in a different position on the benzene ring.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
IUPAC Name |
ethyl 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDICAQJHOYPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.